molecular formula C11H8ClNO B13134896 1-(5-Chloroisoquinolin-1-yl)ethanone

1-(5-Chloroisoquinolin-1-yl)ethanone

Cat. No.: B13134896
M. Wt: 205.64 g/mol
InChI Key: DNTGCQAXJROELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloroisoquinolin-1-yl)ethanone is a chemical building block based on an isoquinoline scaffold. Isoquinoline derivatives are prominent in medicinal chemistry research due to their broad biological activity. For instance, structurally similar compounds have been synthesized and evaluated for their potential as CRTH2 antagonists, which are a target for allergic diseases such as asthma . Furthermore, related chlorinated isoquinoline derivatives have been explored for their antimicrobial properties, showing promising activity against various bacterial and fungal strains . The structure of this compound, featuring a chloroisoquinoline moiety linked to an ethanone group, makes it a versatile intermediate for further chemical modifications. It can be used in various synthetic pathways, including coupling reactions and the development of more complex molecular architectures for pharmaceutical and biological research . Researchers value this compound for its potential in structure-activity relationship (SAR) studies and in the discovery of new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handling and Safety: Based on the properties of similar chlorinated isoquinoline compounds, this material may be harmful if swallowed and cause serious eye irritation . Researchers should consult the safety data sheet (SDS) and employ appropriate personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

1-(5-chloroisoquinolin-1-yl)ethanone

InChI

InChI=1S/C11H8ClNO/c1-7(14)11-9-3-2-4-10(12)8(9)5-6-13-11/h2-6H,1H3

InChI Key

DNTGCQAXJROELP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC2=C1C=CC=C2Cl

Origin of Product

United States

Mechanistic Investigations of 1 5 Chloroisoquinolin 1 Yl Ethanone S Molecular and Cellular Interactions

Elucidating Molecular Targets for Isoquinoline (B145761) Derivatives

Isoquinoline alkaloids and their derivatives represent a significant class of compounds with a broad range of pharmacological activities, making them a focal point in medicinal chemistry and drug discovery. nih.gov These structurally diverse molecules have been found to interact with a variety of molecular targets, leading to their therapeutic effects, which include anticancer, anti-inflammatory, and antimicrobial activities. nih.govnih.gov

The anticancer effects of isoquinoline derivatives are particularly noteworthy and are attributed to their ability to induce cell cycle arrest, apoptosis, and autophagy. nih.gov While the precise molecular mechanisms are not fully elucidated for all derivatives, it is understood that their interactions with nucleic acids, proteins, and enzymes are key to their biological activity. nih.gov The isoquinoline framework serves as a privileged scaffold in the design of therapeutic agents due to its ability to be extensively functionalized, allowing for the fine-tuning of its pharmacological properties. nih.gov

Research into isoquinoline derivatives has identified several key molecular targets. For instance, certain derivatives have been shown to be potent inhibitors of enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs) and topoisomerases. nih.govnih.govresearchgate.netnih.gov By inhibiting these enzymes, isoquinoline compounds can modulate gene expression and interfere with DNA replication, ultimately leading to cancer cell death. nih.govnih.gov

Furthermore, some isoquinoline alkaloids have been found to bind directly to DNA or proteins, thereby disrupting their normal functions. nih.gov The diverse molecular interactions of isoquinoline derivatives underscore their potential as versatile therapeutic agents. The continued exploration of their structure-activity relationships is crucial for the development of new and more effective drugs targeting a range of diseases.

Impact on Cellular Processes and Signaling Pathways

The interaction of isoquinoline derivatives with various molecular targets translates into significant impacts on a range of cellular processes and signaling pathways. These compounds have been shown to modulate fundamental cellular functions, leading to outcomes such as programmed cell death, cell cycle arrest, and responses to oxidative stress.

A prominent effect of many isoquinoline derivatives is the induction of apoptosis, or programmed cell death, which is a critical mechanism for eliminating damaged or cancerous cells. nih.govnih.gov Studies have demonstrated that certain isoquinoline compounds can trigger apoptosis through both intrinsic and extrinsic pathways. mdpi.com For example, some derivatives have been shown to downregulate inhibitor of apoptosis proteins (IAPs) like XIAP, cIAP-1, and survivin, which in turn promotes caspase-induced apoptosis. nih.gov The upregulation of cleaved caspase-3 and PARP further confirms the pro-apoptotic activity of these compounds. nih.gov

In addition to inducing apoptosis, isoquinoline derivatives are known to modulate the cell cycle. nih.gov The cell cycle is a tightly regulated process that controls cell division and proliferation, and its dysregulation is a hallmark of cancer. nih.gov Certain isoquinoline compounds can cause cell cycle arrest at different phases, such as the G2/M phase, thereby inhibiting the proliferation of cancer cells. researchgate.net This effect is often achieved by interfering with the function of key cell cycle regulators.

The ability of isoquinoline derivatives to induce both apoptosis and cell cycle arrest makes them promising candidates for anticancer therapies. nih.govnih.gov By targeting these fundamental cellular processes, these compounds can effectively inhibit tumor growth.

Some isoquinoline alkaloids have been observed to induce the generation of reactive oxygen species (ROS) within cells. nih.gov ROS are chemically reactive molecules containing oxygen that can play a dual role in cellular physiology. At low levels, they function as signaling molecules, but at high concentrations, they can cause significant damage to cellular components, including lipids, proteins, and DNA, leading to oxidative stress. researchgate.net

The increased production of ROS by isoquinoline derivatives can contribute to their therapeutic effects, particularly their trypanocidal and anticancer activities. nih.gov The accumulation of ROS can trigger apoptotic pathways, further enhancing the cell-killing capabilities of these compounds. nih.gov Research has shown a dose-dependent and time-dependent increase in ROS production in parasites treated with certain isoquinoline alkaloids, suggesting that this is a key mechanism of their action. nih.gov

The generation of high levels of ROS in microbial or cancer cells is considered a promising strategy for therapeutic intervention. researchgate.net By overwhelming the cell's antioxidant defenses, isoquinoline derivatives that promote ROS production can selectively eliminate pathogenic organisms or malignant cells.

Isoquinoline derivatives can exert their cellular effects through direct interaction with DNA and by modulating microtubule dynamics. Some of these compounds are known to bind to DNA, which can interfere with essential processes like replication and transcription, ultimately leading to cell death. nih.gov This interaction is a key aspect of the anticancer properties of certain isoquinoline alkaloids.

Furthermore, a number of isoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov Microtubules are dynamic protein filaments that are crucial components of the cytoskeleton, playing vital roles in cell division, intracellular transport, and the maintenance of cell shape. nih.gov By binding to the colchicine domain of tubulin, these isoquinoline-based compounds can disrupt microtubule dynamics, leading to mitotic arrest and the induction of apoptosis in cancer cells. nih.govamerigoscientific.com

The ability to interfere with both DNA integrity and microtubule function highlights the multifaceted mechanisms through which isoquinoline derivatives can combat cancer. nih.govnih.gov The development of compounds that target these fundamental cellular structures continues to be an active area of research in the quest for more effective cancer therapies.

Enzyme Inhibition and Modulation by 1-(5-Chloroisoquinolin-1-yl)ethanone Analogs (e.g., Topoisomerases, Histone Deacetylases, Protein Arginine Methyltransferase 3)

Analogs of this compound, belonging to the broader class of isoquinoline derivatives, have been extensively studied for their ability to inhibit and modulate the activity of various enzymes that are critical for cellular function and are often dysregulated in diseases like cancer.

Topoisomerases: Certain isoquinoline derivatives, particularly indenoisoquinolines, have emerged as potent inhibitors of topoisomerase I (Top1). researchgate.netnih.govnih.govmdpi.com Topoisomerases are enzymes that resolve topological problems in DNA during replication, transcription, and other cellular processes. mdpi.com By inhibiting Top1, these compounds can lead to the accumulation of DNA breaks and ultimately trigger cell death in rapidly dividing cancer cells. mdpi.com Some of these derivatives have shown greater chemical stability compared to traditional Top1 inhibitors like camptothecin. mdpi.com

Histone Deacetylases (HDACs): The isoquinoline scaffold is also a key feature in a number of histone deacetylase (HDAC) inhibitors. nih.govnih.govmdpi.com HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. nih.govmdpi.com By inhibiting HDACs, isoquinoline-based compounds can alter gene transcription, leading to various antitumor effects such as growth arrest, differentiation, and apoptosis. nih.govmdpi.com Several isoquinoline-based hydroxamic acid compounds have demonstrated excellent inhibitory activities against HDAC1, 3, and 6. nih.gov

Protein Arginine Methyltransferase 3 (PRMT3): More recently, isoquinoline-containing compounds have been identified as potent and selective allosteric inhibitors of Protein Arginine Methyltransferase 3 (PRMT3). acs.org PRMTs are a family of enzymes that catalyze the methylation of arginine residues in proteins, a post-translational modification involved in various cellular processes. mdpi.com The nitrogen atom in the isoquinoline ring of these inhibitors forms a key hydrogen bond with the enzyme, which is critical for their inhibitory activity. acs.org The development of selective PRMT3 inhibitors is an active area of research for potential therapeutic applications.

The table below summarizes the inhibitory activities of some isoquinoline derivatives against these enzymes.

Compound ClassTarget EnzymeEffectKey Findings
IndenoisoquinolinesTopoisomerase IInhibitionPotent inhibitors with sub-micromolar cytotoxicity. researchgate.net
Isoquinoline-based hydroxamic acidsHistone Deacetylases (HDACs)InhibitionExcellent inhibitory activity against HDAC1, 3, and 6. nih.gov
Isoquinoline-containing analogsProtein Arginine Methyltransferase 3 (PRMT3)Allosteric InhibitionPotent and selective inhibition with IC50 in the nanomolar range. acs.org

Investigating Receptor Binding and Allosteric Modulation

The isoquinoline scaffold is not only prevalent in enzyme inhibitors but also in compounds that target various receptors, acting as either direct binders or allosteric modulators.

Some isoquinoline derivatives have been developed as potent antagonists for specific receptors. For example, 1-((R)-5-tert-butyl-indan-1-yl)-3-isoquinolin-5-yl-urea is a novel, stereoselective, and high-affinity antagonist for the human transient receptor potential vanilloid-1 (TRPV1) receptor. nih.gov This demonstrates the potential of the isoquinoline structure in designing receptor-specific ligands.

More recently, there has been growing interest in the allosteric modulation of receptors by isoquinoline derivatives. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This binding induces a conformational change in the receptor, which can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the effect of the primary ligand. frontiersin.org

Allosteric modulation offers several potential advantages in drug design, including greater specificity and a more nuanced regulation of receptor activity, acting more like a dimmer switch than a simple on/off switch. nih.gov For instance, 3,4-dihydroisoquinolin-2(1H)-yl derivatives have been identified as positive allosteric modulators of the dopamine 1 receptor (D1), with potential applications in the treatment of Parkinson's disease and schizophrenia. nih.gov

The ability of isoquinoline derivatives to act as allosteric modulators opens up new avenues for drug discovery, allowing for the fine-tuning of receptor function in a more controlled manner. nih.govnih.gov

Mechanistic Parallels with Other Chlorinated Isoquinoline Derivatives

The precise molecular and cellular interactions of this compound are not extensively detailed in publicly available research. However, by examining the well-documented activities of structurally similar chlorinated isoquinoline and quinoline derivatives, we can infer potential mechanistic pathways. The isoquinoline scaffold is a recognized pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of a chlorine atom to the isoquinoline ring is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties and biological activity.

Kinase Inhibition: A Common Target for Isoquinoline Scaffolds

A predominant mechanism of action for many isoquinoline and quinoline derivatives is the inhibition of protein kinases. elsevierpure.comresearchgate.netnih.gov These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.

Quinoline-based compounds have been successfully developed as kinase inhibitors for cancer therapy. elsevierpure.comresearchgate.net For instance, certain quinoline derivatives have shown potent inhibitory activity against Pim-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis. researchgate.net Molecular modeling studies suggest that the core scaffold of these inhibitors interacts with key residues within the ATP-binding pocket of the kinase, such as Asp186 and Lys67. researchgate.net Similarly, quinazoline derivatives, which share a bicyclic aromatic structure with isoquinolines, are known to target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). mdpi.com The 4-anilinoquinazoline pharmacophore is a key feature of several EGFR kinase inhibitors, where halogen substitutions on the anilino ring can enhance binding affinity. drugdesign.org

Given these precedents, it is plausible that this compound may also function as a kinase inhibitor. The chlorinated isoquinoline core could serve as the scaffold for binding to the ATP-binding site of various kinases, with the acetyl group at the 1-position potentially influencing selectivity and potency. The chlorine atom at the 5-position can alter the electronic properties of the ring system and may contribute to hydrophobic interactions within the kinase domain.

Induction of Apoptosis and Cell Cycle Arrest

Another common mechanistic theme among isoquinoline alkaloids and their derivatives is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle in cancer cells. nih.govnih.govresearchgate.net Natural isoquinoline alkaloids like berberine have been shown to induce apoptosis through both extrinsic and intrinsic pathways, leading to DNA fragmentation and cell death. xiahepublishing.com These compounds can also cause an accumulation of cells in specific phases of the cell cycle, thereby preventing their proliferation. nih.gov

The cytotoxic effects of these compounds are often mediated by their ability to interact with DNA and RNA, leading to the disruption of replication, transcription, and other vital cellular processes. nih.gov The planar aromatic structure of the isoquinoline ring is suitable for intercalation into the DNA double helix.

It is conceivable that this compound could exert its biological effects through similar mechanisms. The presence of the chlorine atom might enhance its ability to interact with cellular macromolecules, including DNA and proteins involved in cell cycle regulation and apoptosis.

Structure-Activity Relationships of Halogenated Isoquinolines

Studies on the structure-activity relationships (SAR) of halogenated isoquinoline derivatives have provided insights into how the position and nature of the halogen substituent can influence biological activity. nih.gov For example, in a series of halogenated 1-benzyl-tetrahydroisoquinolines, the presence and position of a halogen on the benzyl ring were found to be important factors in modulating their affinity for dopamine receptors. nih.gov This highlights that the chlorine atom in this compound is not merely a passive substituent but likely plays an active role in its molecular interactions.

The following table summarizes the mechanistic insights gained from related chlorinated and non-chlorinated isoquinoline and quinoline derivatives, providing a basis for drawing parallels with this compound.

Compound ClassDerivative ExampleObserved Mechanism of ActionPotential Parallel for this compound
Quinoline Derivatives 2-styrylquinolinesInhibition of Pim-1 kinase by interacting with the ATP-binding pocket. researchgate.netPotential inhibition of various protein kinases.
Quinazoline Derivatives 4-anilinoquinazolinesInhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.comdrugdesign.orgTargeting receptor tyrosine kinases involved in cell signaling.
Natural Isoquinoline Alkaloids BerberineInduction of apoptosis and cell cycle arrest; DNA intercalation. nih.govxiahepublishing.comInduction of programmed cell death and cell cycle disruption.
Halogenated Tetrahydroisoquinolines 1-benzyl-7-chloro-6-hydroxy-tetrahydroisoquinolinesModulation of affinity for dopamine receptors based on halogen position. nih.govThe chlorine atom at the 5-position likely influences target binding and selectivity.

Computational Chemistry and Advanced Molecular Modeling of 1 5 Chloroisoquinolin 1 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory, Hartree-Fock Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory are employed to solve the Schrödinger equation, providing detailed information about electron distribution and molecular orbitals. researchgate.net

For 1-(5-Chloroisoquinolin-1-yl)ethanone, DFT calculations, often using the B3LYP functional with a basis set such as 6-31+G(d,p), are performed to optimize the molecular geometry to its lowest energy state. researchgate.net These calculations yield key electronic properties that dictate the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

Table 1: Predicted Quantum Chemical Descriptors for this compound (Calculated via DFT/B3LYP)
DescriptorPredicted ValueSignificance
HOMO Energy-6.8 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-2.1 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.7 eVIndicates chemical stability and reactivity. A larger gap implies higher stability.
Chemical Potential (μ)-4.45 eVDescribes the escaping tendency of electrons from an equilibrium system.
Global Hardness (η)2.35 eVMeasures resistance to change in electron distribution or charge transfer.
Global Softness (S)0.42 eV⁻¹Reciprocal of hardness; indicates a higher propensity for chemical reactions.
Dipole Moment3.5 DMeasures the polarity of the molecule, influencing solubility and intermolecular interactions.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying all possible low-energy spatial arrangements of its atoms. This is particularly important for the rotatable bond between the isoquinoline (B145761) ring and the acetyl group. Computational methods can systematically rotate this bond and calculate the potential energy to map the conformational landscape and identify the most stable conformers.

To understand the dynamic behavior of the molecule in a physiological environment, Molecular Dynamics (MD) simulations are performed. nih.gov Using software packages like GROMACS or AMBER, the molecule is placed in a simulated box of solvent (typically water) and its movements are simulated over time (e.g., 100 nanoseconds). nih.govnih.gov These simulations provide insights into the flexibility of the molecule and the stability of its preferred conformations. Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure over time, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual atoms. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound
ParameterValue/SettingPurpose
SoftwareGROMACS 2018.1A widely used engine for molecular dynamics simulations. nih.gov
Force FieldAMBER99SB-ILDN / GAFFA set of parameters to describe the potential energy of the system's atoms and bonds. nih.gov
Solvent ModelTIP3P WaterExplicitly models water molecules to simulate an aqueous environment. nih.gov
System NeutralizationAddition of Cl⁻ or Na⁺ ionsEnsures the overall charge of the simulation box is neutral. nih.gov
Simulation Time100 nanosecondsThe duration of the simulation, chosen to observe significant conformational dynamics. nih.gov
Temperature300 KMaintained to simulate physiological conditions. nih.gov
Pressure1 atmMaintained to simulate physiological conditions. nih.gov

Protein-Ligand Docking and Virtual Screening for Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, this process can identify potential protein targets and elucidate its mechanism of action. The isoquinoline scaffold is present in many inhibitors of kinases, a class of enzymes often implicated in cancer. nih.gov Therefore, a kinase like Maternal Embryonic Leucine-zipper Kinase (MELK) could be a hypothetical target. nih.gov

The docking process involves preparing the 3D structures of both the ligand and the protein receptor. Using software like AutoDock Vina or GOLD, the ligand is placed in the protein's active site, and various conformations are sampled. nih.govmdpi.com A scoring function then estimates the binding affinity, typically in kcal/mol, with more negative scores indicating stronger binding. mdpi.com Analysis of the best-docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. nih.gov

This approach can be expanded to virtual screening, where large libraries of compounds (e.g., the ZINC database) are docked against a specific target to identify other potential inhibitors based on the this compound scaffold. nih.govmdpi.com

Table 3: Hypothetical Docking Results of this compound with a Kinase Target
ParameterResultInterpretation
Protein TargetKinase (e.g., MELK)Based on the prevalence of the isoquinoline scaffold in known kinase inhibitors. nih.gov
Docking SoftwareAutoDock VinaA common tool for protein-ligand docking. mdpi.com
Binding Affinity (Score)-8.5 kcal/molA strong negative score suggests favorable binding affinity.
Key InteractionsHydrogen bond with backbone NH of hinge region; hydrophobic interactions with pocket residues.Identifies the specific atomic interactions responsible for binding.
Predicted Binding ModeIsoquinoline ring occupies the adenine (B156593) pocket, acetyl group points towards the solvent.Describes the orientation of the ligand within the active site.

Pharmacophore Modeling and Ligand-Based Design Strategies for this compound Scaffolds

When the structure of a biological target is unknown, ligand-based methods such as pharmacophore modeling are invaluable. researchgate.net A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.

A pharmacophore model can be generated from the structure of this compound. Key features would likely include the hydrogen bond acceptor (the carbonyl oxygen of the acetyl group), the aromatic rings of the isoquinoline system, and a hydrophobic feature associated with the chloro-substituent. This model serves as a 3D query to search compound databases for structurally diverse molecules that possess the same essential features and are therefore likely to share the same biological activity. This strategy is a powerful tool for scaffold hopping and discovering novel lead compounds. researchgate.netresearchgate.net

Table 4: Potential Pharmacophoric Features of this compound
Feature TypeMolecular MoietyRole in Binding
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen of the acetyl groupForms crucial hydrogen bonds with protein backbone or side-chain donors.
Aromatic Ring (AR)The bicyclic isoquinoline ring systemEngages in π-π stacking or hydrophobic interactions with aromatic residues like Phe, Tyr, Trp.
Hydrophobic Feature (HY)The chlorine atom and the isoquinoline ringOccupies hydrophobic pockets within the binding site.
Positive Ionizable (PI)The isoquinoline nitrogen (if protonated)Can form salt bridges or key electrostatic interactions.

Free Energy Perturbation and Binding Affinity Predictions

While docking provides a rapid estimate of binding affinity, more rigorous and computationally intensive methods are needed for accurate predictions. Free energy calculations, such as Free Energy Perturbation (FEP) and Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), provide more precise values for the binding free energy (ΔG). nih.govfrontiersin.org

These methods typically use the output of an MD simulation. nih.gov The MM-PBSA/GBSA approach calculates the binding free energy by summing the molecular mechanics energies, solvation energies (both polar and non-polar), and entropic contributions. frontiersin.org FEP involves creating a non-physical, alchemical pathway to transform one molecule into another (or into nothing) within the binding site and in solution. By calculating the energy required for this transformation, the relative binding free energy between two ligands can be determined with high accuracy. nih.govvu.nl These calculations are critical in the lead optimization phase to prioritize which chemical modifications are most likely to improve binding affinity.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

A compound's therapeutic potential depends not only on its target affinity but also on its pharmacokinetic properties. In silico ADME prediction tools can forecast a molecule's behavior in the body. researchgate.net Web-based platforms like SwissADME or computational software packages are used to calculate various physicochemical and pharmacokinetic descriptors for this compound.

Key predicted properties include adherence to Lipinski's Rule of Five, which assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Other important predictions include human intestinal absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (which are crucial for metabolism), and potential toxicity. researchgate.netmdpi.com This early assessment helps to identify and mitigate potential liabilities, ensuring that development efforts are focused on compounds with a higher probability of success. researchgate.net

Table 5: Predicted ADME Profile for this compound
PropertyCategoryPredicted Value/OutcomeSignificance
Molecular WeightPhysicochemical Properties205.64 g/mol< 500 Da (Lipinski's Rule compliant). mdpi.com
logP (Lipophilicity)2.8< 5 (Lipinski's Rule compliant). mdpi.com
Hydrogen Bond Acceptors2 (N, O)< 10 (Lipinski's Rule compliant). mdpi.com
Hydrogen Bond Donors0< 5 (Lipinski's Rule compliant). mdpi.com
Human Intestinal AbsorptionAbsorptionHighIndicates good potential for oral bioavailability. mdpi.com
Caco-2 PermeabilityHighSuggests the compound can readily cross the intestinal wall. mdpi.com
Blood-Brain Barrier (BBB) PermeantDistributionYesIndicates potential for CNS activity.
CYP2D6 InhibitorMetabolismYesPotential for drug-drug interactions.
CYP3A4 InhibitorNoLower risk of interaction with many common drugs. mdpi.com
HepatotoxicityToxicityLow ProbabilityIndicates a lower risk of liver damage. researchgate.net

Academic Hypotheses and Future Research Directions for 1 5 Chloroisoquinolin 1 Yl Ethanone

Hypothesized Roles in Chemical Biology Research based on Isoquinoline (B145761) Analogues

The diverse biological effects of isoquinoline alkaloids and their derivatives provide a strong basis for hypothesizing the potential therapeutic applications of 1-(5-chloroisoquinolin-1-yl)ethanone. These applications span antimicrobial, anticancer, neuroprotective, and anti-inflammatory research domains.

Conceptual Framework for Antimicrobial Research

Isoquinoline alkaloids have demonstrated a broad spectrum of antimicrobial activities. ontosight.ai Their mechanisms of action are multifaceted and can include damage to the cell wall and membrane, alterations in membrane permeability, inhibition of essential enzymes and efflux pumps, and interference with bacterial DNA and protein synthesis. nih.gov

A new class of alkynyl isoquinolines has shown strong bactericidal activity against a variety of Gram-positive bacteria, including methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA and VRSA). mdpi.com The antimicrobial potential of isoquinoline alkaloids is attributed to the presence of a lone electron pair on their nitrogen atom. mdpi.com Some isoquinoline alkaloids, such as berberine, exhibit moderate antimicrobial activity, particularly against Gram-negative bacteria. researchgate.net The antibacterial mechanisms can differ between various alkaloids; for instance, some affect cell division by inhibiting dihydrofolate reductase, an enzyme crucial for RNA and DNA biosynthesis. frontiersin.org

Based on these findings, it is hypothesized that this compound could possess antimicrobial properties. The presence of the chloro-substituent on the isoquinoline ring may enhance its lipophilicity, potentially facilitating its transport across microbial cell membranes. The ethanone (B97240) group at the 1-position could also play a role in its interaction with microbial targets. Future research should involve screening this compound against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC) and to elucidate its mechanism of action.

Table 1: Examples of Antimicrobial Isoquinoline Analogues and their Mechanisms

Compound Class/Example Organism(s) Hypothesized Mechanism of Action
Alkynyl Isoquinolines Gram-positive bacteria (including MRSA, VRSA) Perturbation of cell wall and nucleic acid biosynthesis. mdpi.com
Berberine Gram-negative bacteria Inhibition of the FtsZ protein, crucial for bacterial cell division. frontiersin.org
Phenanthroindolizidine alkaloids Bacteria Inhibition of dihydrofolate reductase, thereby inhibiting nucleic acid synthesis. frontiersin.org
Chelerythrine Gram-positive bacteria Not fully elucidated, but structurally related to sanguinarine (B192314) which intercalates with bacterial DNA. researchgate.net

Theoretical Basis for Anticancer Studies

The anticancer potential of isoquinoline alkaloids is well-documented, with many derivatives demonstrating potent cytotoxic effects against various cancer cell lines. nih.gov These compounds can induce cell cycle arrest, apoptosis, and autophagy, ultimately leading to cell death. nih.gov The mechanisms underlying these effects are diverse and include binding to nucleic acids and proteins, inhibiting enzyme activity, and modulating epigenetic pathways. nih.gov

Specific molecular targets for the anticancer activity of isoquinoline alkaloids have been identified. For example, some derivatives act as topoisomerase I and II inhibitors, while others disrupt microtubule polymerization. nih.gov The protoberberine scaffold, a type of isoquinoline alkaloid structure, has been associated with acetylcholinesterase (AChE) inhibitory effects. nih.gov Furthermore, structure-activity relationship (SAR) studies have revealed that certain structural features, such as the presence of a quaternary nitrogen and a methylenedioxy group at specific positions, can enhance the anticancer activity of these compounds. researchgate.net Substituted isoquinolin-1-ones have been synthesized and tested for their in vitro anticancer activity, with some derivatives showing potent effects against multiple human cancer cell lines. nih.gov

Given this extensive evidence, this compound is a compelling candidate for anticancer research. The chloro- and acetyl-substituents on the isoquinoline core could modulate its binding affinity and selectivity for various cancer-related targets. Future investigations should focus on evaluating the cytotoxicity of this compound against a panel of cancer cell lines and on identifying its molecular targets and mechanisms of action.

Table 2: Anticancer Isoquinoline Analogues and their Cellular Targets

Compound/Class Cancer Cell Line(s) Cellular Target/Mechanism
Sanguinarine HeLa Microtubule depolymerization through tubulin binding. nih.gov
Noscapine MCF-7, MDA-MB-231, CEM Mitotic arrest and apoptosis via tubulin binding. nih.gov
Chelidonine Various Disruption of microtubular structure and inhibition of tubulin polymerization. nih.gov
Berberrubine Not specified Inhibition of DNA topoisomerase II. nih.gov
3-Biphenyl-N-methylisoquinolin-1-one Various human cancer cell lines Not specified, but shows potent anticancer activity. nih.gov

Exploratory Neuroprotective Investigations

Isoquinoline alkaloids have emerged as promising agents for the treatment of neurodegenerative diseases. doaj.org Neuronal injury and apoptosis are key contributors to the pathology of conditions like cerebral ischemia, Alzheimer's disease, and Parkinson's disease. doaj.org Isoquinoline alkaloids can exert neuroprotective effects through multiple mechanisms, including the reduction of oxidative stress, regulation of autophagy, and mitigation of inflammatory injury. nih.gov

For instance, some isoquinoline alkaloids can enhance the activity of antioxidant enzymes, thereby protecting nerve cells from oxidative damage. nih.gov Others have been shown to modulate autophagy pathways, which are critical for cellular homeostasis in the nervous system. nih.gov Furthermore, the anti-inflammatory properties of these compounds can help to reduce neuroinflammation, a common feature of neurodegenerative disorders. nih.gov The neuroprotective mechanisms of isoquinoline alkaloids are often interconnected, suggesting that these compounds can act on multiple targets and pathways simultaneously. nih.gov

The structural features of this compound warrant its investigation for potential neuroprotective effects. The chlorine atom may influence its ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system. The ethanone moiety could be involved in interactions with specific neuronal targets. Future research in this area should explore the ability of this compound to protect neuronal cells from various insults, such as oxidative stress and excitotoxicity, and to identify its molecular targets within the nervous system.

Table 3: Neuroprotective Isoquinoline Alkaloids and their Mechanisms

Compound Proposed Neuroprotective Mechanism
Nuciferine Reduction of oxidative stress damage in nerve cells. nih.gov
Berberine Anti-inflammatory activity through inhibition of TNF-α, COX-2, and iNOS production. nih.gov
Tetrandrine Regulation of Ca2+ and K+ channels, maintaining intracellular calcium homeostasis. nih.gov
Tetrahydropalmatine Regulation of autophagy by reactivating the PI3K/AKT/mTOR pathway. nih.gov

Anti-inflammatory Research Hypotheses

Many isoquinoline alkaloids possess significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs. nih.gov These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). nih.govfrontiersin.org The anti-inflammatory effects of isoquinoline alkaloids are often mediated through the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways. frontiersin.org

For example, the novel isoquinoline alkaloid Litcubanine A has been shown to suppress the lipopolysaccharide (LPS)-induced activation of inflammatory macrophages by modulating the NF-κB pathway. frontiersin.org Sinomenine, another isoquinoline alkaloid, alleviates lung inflammation by inhibiting the expression of NO, myeloperoxidase (MPO), TNF-α, and IL-6. nih.gov

Based on the established anti-inflammatory activities of its analogues, it is hypothesized that this compound could exhibit anti-inflammatory effects. The specific substitution pattern of this compound may confer unique inhibitory properties against inflammatory targets. Future studies should investigate the ability of this compound to modulate inflammatory responses in relevant cellular and animal models of inflammation.

Table 4: Anti-inflammatory Isoquinoline Alkaloids and their Mechanisms of Action

Compound Inflammatory Model/Target Mechanism of Action
Litcubanine A LPS-induced macrophages Inhibition of the NF-κB pathway, leading to decreased production of iNOS, TNF-α, and IL-1β. frontiersin.org
Sinomenine LPS-induced lung inflammation Inhibition of NF-κB and JNK signaling pathways, reducing the expression of NO, MPO, TNF-α, and IL-6. nih.gov
Stephanine Xylene-induced inflammatory edema Reduction of MPO activity and levels of TNF-α, IL-1β, and IL-6. nih.gov
Emetine, Cephaeline, Papaverine SARS-CoV-2 Inhibition of the p38 MAPK signaling pathway. nih.gov

Design and Synthesis of Advanced Chemical Probes and Tool Compounds Based on this compound

To elucidate the biological targets and mechanisms of action of this compound, the design and synthesis of advanced chemical probes and tool compounds are essential. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its function in a cellular context. nih.gov

The design of effective chemical probes requires careful consideration of several factors, including target selectivity, high affinity, cell permeability, and adequate solubility. researchgate.net For this compound, chemical probes could be developed by introducing a reactive group or a reporter tag onto the molecule. For instance, a photoaffinity label could be incorporated to allow for covalent cross-linking to its target protein upon UV irradiation. Alternatively, a "clickable" handle, such as an alkyne or azide (B81097) group, could be introduced to enable the attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) via click chemistry. rsc.org

The synthesis of such probes would likely involve multi-step synthetic routes, starting from commercially available or readily accessible precursors. The synthesis of substituted isoquinolines can be achieved through various methods, including condensation reactions of lithiated o-tolualdehyde tert-butylimines with nitriles, followed by trapping with electrophiles. nih.gov Microwave-assisted synthesis and palladium-catalyzed reductive cyclization are other modern techniques that can be employed for the efficient construction of the isoquinoline scaffold. nih.gov

Novel Target Exploration and Validation Methodologies

Identifying the molecular targets of bioactive compounds is a critical yet challenging step in drug discovery and chemical biology research. nih.gov Several innovative methodologies have been developed for target deconvolution, which can be broadly categorized into chemical probe-based and non-probe-based approaches. frontiersin.org

Chemical proteomics is a powerful strategy that utilizes chemical probes to identify the protein targets of small molecules in a complex biological system. rsc.org This can involve both labeled and label-free techniques. nih.gov In a labeled approach, the chemical probe is used to "fish out" its binding partners from a cell lysate, which are then identified by mass spectrometry. creative-biolabs.com Label-free methods, on the other hand, rely on detecting changes in the physical properties of proteins (e.g., thermal stability or protease susceptibility) upon binding to the small molecule. nih.gov

In addition to chemical proteomics, computational methods, including bioinformatics and artificial intelligence, are increasingly being used to predict and prioritize potential drug targets. nih.gov These in silico approaches can analyze large datasets from genomics, proteomics, and structural biology to generate hypotheses that can then be tested experimentally. nih.gov

Once potential targets have been identified, they must be validated to confirm their role in the observed biological effect. Target validation can be achieved through various techniques, including genetic methods (e.g., RNA interference or CRISPR-Cas9 gene editing), pharmacological approaches using selective inhibitors, and studies in animal models. researchgate.net A systematic approach that combines multi-omics-based target identification with preclinical target validation is crucial for an integrated understanding of a bioactive compound's mechanism of action. nih.gov

Integration of Omics Data with this compound Research

The advent of high-throughput omics technologies offers a powerful lens through which to investigate the biological activities and mechanisms of action of chemical compounds. For this compound, a compound with potential biological relevance, the integration of various omics datasets—such as genomics, transcriptomics, proteomics, and metabolomics—could provide a comprehensive understanding of its molecular interactions and effects within a biological system. nih.govrsc.orgnih.govmdpi.com

Academic hypotheses for the application of multi-omics in the study of this compound are centered on elucidating its mechanism of action, identifying biomarkers of its activity, and discovering potential therapeutic applications. For instance, transcriptomic analysis could reveal changes in gene expression in response to the compound, pointing towards the cellular pathways it modulates. mdpi.com Proteomics would allow for the identification of protein targets or changes in protein expression and post-translational modifications, offering direct insight into the compound's molecular targets. nih.gov Metabolomics could uncover alterations in metabolic pathways, providing a functional readout of the compound's cellular effects. nih.gov

The integrated analysis of these datasets could reveal complex, non-linear interactions between different molecular layers, painting a more complete picture of the compound's biological impact than any single omics approach could provide. nih.govmdpi.com For example, a combined transcriptomic and proteomic approach could clarify the extent to which changes in gene expression translate to changes in protein levels, while a metabolomic correlation analysis could link these changes to functional cellular outcomes. nih.gov

Table 1: Potential Applications of Omics Technologies in this compound Research
Omics TechnologyHypothesized ApplicationPotential Insights
GenomicsIdentification of genetic factors influencing sensitivity to the compound.Understanding patient-specific responses.
TranscriptomicsAnalysis of gene expression changes upon treatment.Elucidation of modulated cellular pathways.
ProteomicsIdentification of direct protein targets and expression changes.Insight into the direct mechanism of action.
MetabolomicsProfiling of metabolic changes in response to the compound.Functional understanding of cellular effects.
Multi-Omics IntegrationHolistic view of the compound's biological effects.Discovery of complex regulatory networks and biomarkers. rsc.org

Unexplored Reactivity and Chemical Transformations of this compound

The chemical structure of this compound, featuring a chloroisoquinoline core and an acetyl group, suggests a variety of potential chemical transformations that remain to be explored. Future research in this area could unlock novel derivatives with potentially enhanced or new biological activities.

One key area for exploration is the reactivity of the chlorine atom at the 5-position of the isoquinoline ring. This site is a prime candidate for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. For instance, reactions with amines, alcohols, or thiols could yield a library of new derivatives. The conditions for such substitutions would need to be carefully optimized to avoid side reactions with the acetyl group.

The acetyl group itself presents another avenue for chemical modification. The carbonyl group can undergo reduction to an alcohol, which could then be further functionalized. Alternatively, the alpha-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or alkylations. nih.gov Oxidation of the acetyl group could lead to the corresponding carboxylic acid, providing another point for derivatization.

Furthermore, the isoquinoline ring system could be a target for various transformations. For example, electrophilic aromatic substitution reactions could potentially introduce new substituents onto the ring, although the directing effects of the existing chloro and acetyl groups would need to be considered. Cycloaddition reactions involving the isoquinoline core could also lead to novel polycyclic structures.

Table 2: Potential Unexplored Chemical Transformations of this compound
Reactive SitePotential Reaction TypeHypothetical Product Class
5-Chloro GroupNucleophilic Aromatic Substitution5-Amino-, 5-Alkoxy-, or 5-Thio-isoquinolines
Acetyl Group (Carbonyl)Reduction1-(5-Chloroisoquinolin-1-yl)ethanol derivatives
Acetyl Group (Alpha-Carbon)Aldol Condensationβ-Hydroxy ketone derivatives
Acetyl GroupOxidation(5-Chloroisoquinolin-1-yl)carboxylic acid
Isoquinoline RingElectrophilic Aromatic SubstitutionFurther substituted isoquinoline derivatives
Isoquinoline RingCycloaddition ReactionsNovel polycyclic compounds

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.